molecular formula C21H31ClN2O B1683830 Viminol CAS No. 21363-18-8

Viminol

Cat. No. B1683830
CAS RN: 21363-18-8
M. Wt: 362.9 g/mol
InChI Key: ZILPIBYANAFGMS-FIKGOQFSSA-N
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Description

Viminol, marketed under the brand name Dividol, is an opioid analgesic developed by a team at the drug company Zambon in the 1960s . It is based on the α-pyrryl-2-aminoethanol structure, unlike any other class of opioids . Viminol has both antitussive (cough suppressing) and analgesic (pain reducing) effects .


Synthesis Analysis

The synthesis of the stereoisomers of Viminol is described in various studies . One study used human liver microsomes (HLMs) to perform in vitro metabolism studies with a drug standard . The goal was to predict in vivo metabolism .


Molecular Structure Analysis

Viminol has a molecular formula of C21H31ClN2O . Its molecular weight is 362.9 g/mol . The IUPAC name for Viminol is 1-[1-[(2-chlorophenyl)methyl]pyrrol-2-yl]-2-[di(butan-2-yl)amino]ethanol .


Chemical Reactions Analysis

In a study, human liver microsomes (HLMs) were used to perform in vitro metabolism studies with a 2F-viminol standard . After cleanup, metabolite mixtures were analyzed via a SCIEX TripleTOF 5600+ liquid chromatograph quadrupole-time-of-flight mass spectrometer (LC-QTOF-MS) . Seven metabolites of 2F-viminol were discovered, including N-dealkylated and hydroxylated species .


Physical And Chemical Properties Analysis

Viminol is an organochlorine compound . Its molecular weight is 362.9 g/mol . The IUPAC name for Viminol is 1-[1-[(2-chlorophenyl)methyl]pyrrol-2-yl]-2-[di(butan-2-yl)amino]ethanol .

Scientific Research Applications

Dependence Mechanism

  • Viminol has pharmacological properties resembling morphine, indicating a similar mechanism for drug dependence. It may have a low capacity for producing physical dependence but is not entirely innocuous as an R2 drug. This was demonstrated through a clinical report of a patient who became dependent on viminol for a medical condition (Turkiewicz & Baltieri, 2007).

Metabolic Profile in Forensic Science

  • Viminol's metabolic profile is important in forensic investigations, particularly regarding novel synthetic opioids. An in vitro study using human liver microsomes aimed to predict in vivo metabolism, identifying seven metabolites of 2F-viminol. This information is crucial for forensic laboratories in detecting viminol and its metabolites (Velez et al., 2022).

Alternative to Narcotic Analgesics

  • Viminol Hydroxybenzoate is proposed as a potent non-narcotic analgesic, considered equipotent to codeine. It offers an alternative to opioids, especially in managing mild to moderate acute postoperative pain, without the adverse effects associated with opioids. This suggests its potential in improving patient quality of life (Hummig et al., 2022).

Safety And Hazards

Viminol and 2F-Viminol are not approved by the FDA for use within the United States . They are also not scheduled substances in the United States .

Future Directions

Viminol Hydroxybenzoate is considered a potent non-narcotic analgesic of central action and equipotent to codeine . It is suggested as an interesting therapeutic alternative to replace opioids, especially in conditions of mild to moderate acute postoperative pain .

properties

IUPAC Name

1-[1-[(2-chlorophenyl)methyl]pyrrol-2-yl]-2-[di(butan-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31ClN2O/c1-5-16(3)24(17(4)6-2)15-21(25)20-12-9-13-23(20)14-18-10-7-8-11-19(18)22/h7-13,16-17,21,25H,5-6,14-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILPIBYANAFGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CC(C1=CC=CN1CC2=CC=CC=C2Cl)O)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864987
Record name 1-{1-[(2-Chlorophenyl)methyl]-1H-pyrrol-2-yl}-2-[di(butan-2-yl)amino]ethan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Viminol

CAS RN

21363-18-8
Record name Viminol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21363-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Viminol [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Viminol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13353
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 1-{1-[(2-Chlorophenyl)methyl]-1H-pyrrol-2-yl}-2-[di(butan-2-yl)amino]ethan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Viminol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.301
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VIMINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPV54G6XBG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
311
Citations
M de Amici, C de Micheli, F Platini, D Della Bella… - European journal of …, 1988 - Elsevier
… However, as in the case of viminol, the presence of a tertiary … To this purpose, on the basis of our experience with viminol, … viminol by itself did not efficiently displace any ligand we used…
Number of citations: 4 www.sciencedirect.com
JV Silverton, HA Lloyd - Acta Crystallographica Section B: Structural …, 1975 - scripts.iucr.org
… viminol is one whose molecular formula cannot be manipulated to reproduce any significant part of the morphine skeleton. While both viminol … the aromatic ring in viminol, unique among …
Number of citations: 17 scripts.iucr.org
A Velez, DM Papsun, KS Scott… - Journal of Forensic …, 2023 - Wiley Online Library
… , studies have shown viminol to display significant analgesic … could make 2F-viminol a more potent drug than viminol, with … of 2F-viminol may actually be lower than that of viminol [14]. …
Number of citations: 3 onlinelibrary.wiley.com
W Hummig, E Grossmann - BrJP, 2018 - SciELO Brasil
… In view of this, we opted for the prescription of viminol hydroxybenzoate (70mg) orally, every 6 hours. CONCLUSION: The prescription of the viminol hydroxybenzoate analgesic resulted …
Number of citations: 1 www.scielo.br
A Carenzi, A Guidotti, A Revuelta, E Costa - Journal of Pharmacology and …, 1975 - ASPET
Analgesic doses of morphine and viminol R2 increase the turnover rate of dopamine (DA) in rat striatum but fail to increase the striatal concentration of adenosine 3',5'-monophosphate (…
Number of citations: 90 jpet.aspetjournals.org
G Zsilla, DL Cheney, G Racagni, E Costa - Journal of Pharmacology and …, 1976 - Citeseer
ZSILLA, G., DL CHENEY, G. RACAGNI AND E. COSTA: Correlation between analgesia and the decrease of acetylcholine turnover rate in cortex and hippocampus elicited by morphine, …
Number of citations: 61 citeseerx.ist.psu.edu
W Hummig, RJF Kubiak… - GSC Advanced …, 2022 - gsconlinepress.com
… Here we present Viminol Hydroxybenzoate which has … the prescriptive importance of Viminol Hydroxybenzoate in the … Thus, we suggest the use of Viminol Hydroxybenzoate as an …
Number of citations: 5 www.gsconlinepress.com
D Chiarino, D Della Bella, G Jommi… - Arzneimittel …, 1978 - pubmed.ncbi.nlm.nih.gov
… viminol stereoisomers the postulated configurational assignment has been recently confirmed by an X-ray analysis. The pharmacological properties shared by the viminol … viminol does …
Number of citations: 19 pubmed.ncbi.nlm.nih.gov
M Babbini, M Gaiardi, M Bartoletti - European Journal of Pharmacology, 1973 - Elsevier
… The behavioral effects of a new central analgesic agent, viminol, … It was found that viminol has a behavioral profile fairly close to … Viminol, like morphine, causes an increase in the mean …
Number of citations: 16 www.sciencedirect.com
G Turkiewicz, DA Baltieri - Journal of Substance Use, 2007 - Taylor & Francis
Viminol has pharmacological properties similar to those of morphine, which suggests a … , viminol may not be an innocuous R2 drug. This is the first clinical report of viminol dependence. …
Number of citations: 6 www.tandfonline.com

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